molecular formula C40H50F6NOPS B13648260 (R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13648260
M. Wt: 737.9 g/mol
InChI Key: WDNMNLKBOYOHCK-KISCCNLSSA-N
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Description

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound characterized by its unique structural features. The presence of adamantane and trifluoromethyl groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, including the formation of key intermediatesThe final step involves the coupling of the phosphanyl and sulfinamide moieties under controlled conditions .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to scale up the production while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are typically mild to moderate temperatures and pressures to prevent decomposition .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in catalysis and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The presence of the adamantane and trifluoromethyl groups enhances its binding affinity and selectivity .

Properties

Molecular Formula

C40H50F6NOPS

Molecular Weight

737.9 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-[3,5-bis(trifluoromethyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C40H50F6NOPS/c1-36(2,3)50(48)47(4)35(30-15-31(39(41,42)43)17-32(16-30)40(44,45)46)33-7-5-6-8-34(33)49(37-18-24-9-25(19-37)11-26(10-24)20-37)38-21-27-12-28(22-38)14-29(13-27)23-38/h5-8,15-17,24-29,35H,9-14,18-23H2,1-4H3/t24?,25?,26?,27?,28?,29?,35-,37?,38?,49?,50?/m0/s1

InChI Key

WDNMNLKBOYOHCK-KISCCNLSSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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